Suzuki-Miyaura Coupling Reactivity: Aryl Iodide vs. Aryl Bromide vs. Aryl Chloride
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 3-iodo-5-nitrobenzoic acid participates with substantially faster oxidative addition kinetics compared to its bromo and chloro analogs. The established reactivity order for aryl halides is R₂-I > R₂-OTf > R₂-Br >> R₂-Cl [1]. This class-level inference is directly applicable: the iodo derivative undergoes coupling under milder conditions (lower temperature, reduced catalyst loading) and with shorter reaction times than the corresponding bromo compound [2].
| Evidence Dimension | Relative reactivity in Suzuki-Miyaura oxidative addition |
|---|---|
| Target Compound Data | Aryl iodide (R-I): highest reactivity |
| Comparator Or Baseline | Aryl bromide (R-Br): intermediate; Aryl chloride (R-Cl): lowest |
| Quantified Difference | Qualitative reactivity order: R-I >> R-Br >> R-Cl |
| Conditions | Pd(0)-catalyzed cross-coupling; general class-level trend |
Why This Matters
Higher reactivity enables reduced catalyst loading, lower reaction temperatures, and shorter cycle times, directly lowering cost-per-reaction and improving process throughput.
- [1] Wikipedia. Suzuki reaction. Relative reactivity: R₂-I > R₂-OTf > R₂-Br >> R₂-Cl. View Source
- [2] Baidu Zhidao. Suzuki cross-coupling reaction: Aryl iodides and bromides are optimal substrates. View Source
